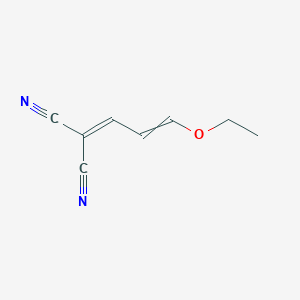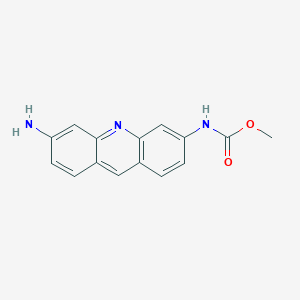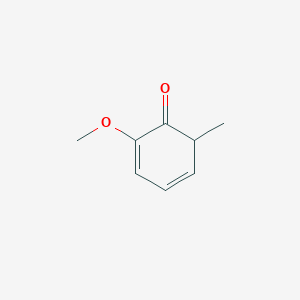![molecular formula C20H22N4 B14262050 2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl- CAS No. 159644-79-8](/img/structure/B14262050.png)
2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] is a complex organic compound with a unique structure that includes a bipyridine core and propynylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives.
Attachment of Propynylamine Groups: The propynylamine groups are introduced through a nucleophilic substitution reaction, where the bipyridine core reacts with a propynylamine derivative under basic conditions.
Dimethylation: The final step involves the dimethylation of the amine groups to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The propynylamine groups may interact with specific proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propyn-1-amine, N,N-dimethyl-
- 2-Propyn-1-amine, N-2-propynyl-
- 2-Propyn-1-amine, N,N-diethyl-
Uniqueness
2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] is unique due to its bipyridine core, which provides distinct coordination chemistry properties. This makes it particularly valuable in catalysis and materials science compared to other similar compounds.
Propriétés
Numéro CAS |
159644-79-8 |
|---|---|
Formule moléculaire |
C20H22N4 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3-[6-[6-[3-(dimethylamino)prop-1-ynyl]pyridin-2-yl]pyridin-2-yl]-N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C20H22N4/c1-23(2)15-7-11-17-9-5-13-19(21-17)20-14-6-10-18(22-20)12-8-16-24(3)4/h5-6,9-10,13-14H,15-16H2,1-4H3 |
Clé InChI |
HXFXDFFJRYUYCK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC#CC1=NC(=CC=C1)C2=CC=CC(=N2)C#CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


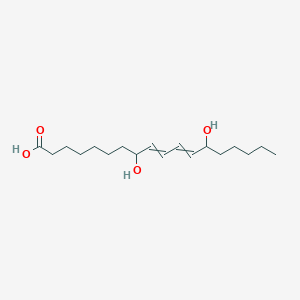
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)

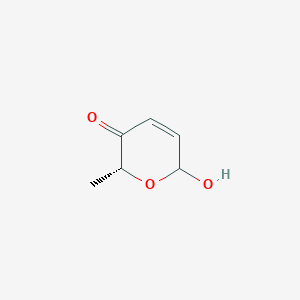
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)

![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)

